1-(2-Hydroxy-3-sulphonatopropyl)pyridinium

Descripción general

Descripción

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is a useful research compound. Its molecular formula is C8H11NO4S and its molecular weight is 217.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.

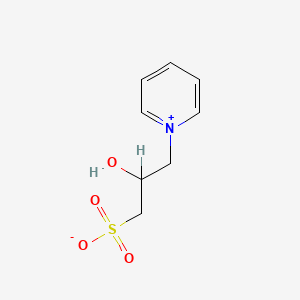

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C₈H₉NO₄S

- Molecular Weight : 217.22 g/mol

- IUPAC Name : 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium

The presence of the sulfonate group contributes to its solubility and reactivity, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents.

Antiviral Activity

The compound has also shown promising results in antiviral applications. Studies have indicated that it can inhibit viral replication in vitro, particularly against enveloped viruses. The proposed mechanism involves interference with viral entry into host cells or inhibition of viral enzyme activity.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinically isolated strains of bacteria. The study found that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option in clinical settings .

Study 2: Antiviral Mechanism Investigation

Another investigation focused on the antiviral mechanisms of this compound against human cytomegalovirus (HCMV). The results showed that at a concentration of 10 µg/mL, the compound reduced viral titers by over 90% in infected cell cultures. This effect was attributed to the inhibition of viral DNA synthesis, indicating a potential therapeutic application in treating HCMV infections .

The biological activity of this compound is believed to stem from its ability to interact with various cellular components:

- Cell Membrane Disruption : The sulfonate group enhances interaction with lipid membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and viral replication, although specific targets remain under investigation.

Aplicaciones Científicas De Investigación

Electroplating Industry

One of the primary applications of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is as a leveling agent in nickel electroplating processes. It enhances the ability of electroplating solutions to fill in surface defects and scratches, resulting in a smooth and lustrous finish.

Key Features:

- Surface Leveling : The compound suppresses metal deposition on peaks while promoting it in valleys, thus achieving a uniform layer.

- Durability : Nickel coatings produced with this agent exhibit high hardness, wear resistance, and corrosion protection.

- Compatibility : Often used in combination with other additives such as acetylenic compounds to enhance performance.

Corrosion Inhibition

Research has shown that this compound can serve as an effective corrosion inhibitor for metals exposed to aqueous environments. It forms protective layers that mitigate corrosion rates on surfaces like carbon steel.

Mechanism:

- The compound interacts with metal surfaces to create a barrier that reduces exposure to corrosive agents.

- Studies indicate significant reductions in corrosion rates when this compound is employed alongside surfactants and organic solvents.

Biomedical Applications

While less common, there is emerging interest in the potential biomedical applications of this compound due to its ability to form stable complexes with biomolecules such as DNA.

Potential Uses:

- Drug Delivery Systems : Its properties may be leveraged for targeted drug delivery by forming complexes with therapeutic agents.

- Biomolecular Research : Its interaction with DNA could be explored for various genetic studies or therapeutic applications.

Case Studies

Propiedades

IUPAC Name |

2-hydroxy-3-pyridin-1-ium-1-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c10-8(7-14(11,12)13)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPRZHQPROLZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(CS(=O)(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014636 | |

| Record name | 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3918-73-8, 68928-53-0 | |

| Record name | 1-(2-Hydroxy-3-sulfopropyl)pyridinium betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-3-sulphonatopropyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.